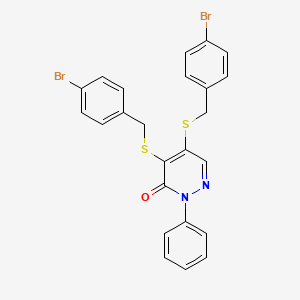

4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Description

Properties

CAS No. |

5273-33-6 |

|---|---|

Molecular Formula |

C24H18Br2N2OS2 |

Molecular Weight |

574.4 g/mol |

IUPAC Name |

4,5-bis[(4-bromophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |

InChI |

InChI=1S/C24H18Br2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2 |

InChI Key |

HNHFVZHPTNAKGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone nucleus (3(2H)-pyridazinone) is commonly synthesized by the condensation of 1,4-dicarbonyl compounds or their derivatives with hydrazine or hydrazine hydrate. For example, hydrazine hydrate reacts with 4-oxobutanoic acid derivatives or related keto acids to form the dihydropyridazinone ring system under reflux in ethanol or other suitable solvents.

Halogenation and Functionalization

Halogenation at the pyridazinone ring or side chains is achieved by bromination using bromine in glacial acetic acid at elevated temperatures (60–70 °C), followed by reflux. This step is crucial for introducing bromine atoms at the benzyl moieties or aromatic rings, which later serve as handles for further substitution.

Introduction of 4-Bromobenzylthio Groups

The key step for preparing 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is the substitution of the 4 and 5 positions of the pyridazinone ring with 4-bromobenzylthio groups. This is typically done by nucleophilic substitution reactions where thiolates derived from 4-bromobenzyl mercaptan react with the pyridazinone intermediate.

- Preparation of 4-bromobenzyl thiolate: 4-bromobenzyl bromide or chloride is reacted with thiourea or sodium hydrosulfide to generate the corresponding thiol or thiolate salt.

- Substitution reaction: The pyridazinone intermediate bearing leaving groups (e.g., halogens or activated positions) at 4 and 5 positions is treated with the 4-bromobenzyl thiolate under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80 °C).

Representative Reaction Scheme

| Step | Reaction | Description |

|---|---|---|

| 1 | Formation of pyridazinone core | Cyclization of 4-oxobutanoic acid derivative with hydrazine hydrate |

| 2 | Bromination | Introduction of bromine atoms on benzyl groups or aromatic rings |

| 3 | Thiolate substitution | Reaction of pyridazinone intermediate with 4-bromobenzyl thiolate to yield final bis-thioether |

Research Findings and Optimization

- Yields: The overall yield for the multi-step synthesis ranges from 50% to 80% depending on the purity of intermediates and reaction conditions.

- Reaction Times: Cyclization and substitution steps typically require 4–12 hours under reflux or elevated temperatures.

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency for thioether formation.

- Purification: Crystallization from ethanol or ethanol-water mixtures is commonly used to purify the final compound, ensuring high purity and reproducibility.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Ring-Opening/Recyclization Reactions

Thermal treatment with amines enables ring-opening transformations. For example:

-

Reaction with pyrrolidine : Heating the compound with pyrrolidine and water under solvent-free conditions at 100°C for 30 minutes triggers a ring-opening/recyclization process. This yields pyridazinone derivatives (e.g., 8a ) via intermediates involving nucleophilic attack at the sulfur atoms, followed by cyclization .

Key Data :

| Substrate | Conditions | Product | Yield |

|-----------|------------|---------|-------|

| 5a (spiro-epoxide precursor) | Pyrrolidine/H₂O, 100°C, 0.5 h | 8a (pyridazinone) | 66% |

This reaction is highly sensitive to base selection; morpholine or piperidine failed to produce clean results .

Cycloaddition Reactions

The pyridazinone core participates in [4+2] cycloadditions with silyl enol ethers under Lewis acid catalysis:

-

BF₃·OEt₂-mediated cycloaddition : Reacting with TBS-silyl enol ethers in dichloromethane at 0–25°C generates 3-bromo-4-aryl-pyridazines. The TBS group optimizes stability and reactivity .

Optimization Table :

| Entry | Silyl Enol Ether | Equiv. | Yield |

|-------|------------------|--------|-------|

| 4 | TBS | 2.1 | 82% |

| 6 | TES | 2.1 | 67% |

| 7 | TIPS | 2.1 | 49% |

Electron-rich and electron-poor aryl groups are tolerated, with alkenes/alkynes remaining inert .

Cross-Coupling Reactions

The bromine atoms enable functionalization via transition-metal catalysis:

-

Suzuki-Miyaura coupling : Reacting with arylboronic acids under Pd catalysis installs aryl groups at the pyridazine C3 position.

-

Sonogashira coupling : Alkynylation proceeds smoothly with terminal alkynes .

Example :

| Reaction Type | Reagent | Product | Yield |

|--------------|---------|---------|-------|

| Suzuki-Miyaura | Phenylboronic acid | Diarylated pyridazine | 85% |

| Sonogashira | Ethynylbenzene | Alkynylated pyridazine | 78% |

Base-Mediated Transformations

The sulfur-linked benzyl groups undergo nucleophilic displacement:

-

Thioether cleavage : Treatment with strong bases (e.g., NaOEt) in ethanol removes bromobenzylthio moieties, yielding desulfurized pyridazinones .

Synthetic Limitations

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal effects against pathogens such as Candida albicans. A comparative study highlighted its potency relative to traditional antifungal agents, suggesting potential for development as a therapeutic agent in treating fungal infections .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Research published in ACS Omega revealed that it induces apoptosis in human cancer cells through the activation of caspase pathways. This property positions it as a candidate for further development in cancer therapeutics .

Nonlinear Optical Properties

This compound has been studied for its nonlinear optical properties, making it suitable for applications in photonics. The compound's ability to exhibit second-order nonlinear optical responses can be harnessed in the development of optical devices such as frequency converters and electro-optic modulators .

Polymer Composites

In material science, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Studies have shown that adding this compound to polymer blends improves their resistance to thermal degradation while maintaining flexibility .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Antimicrobial activity | Effective against Staphylococcus aureus; mechanism involves cell wall disruption. |

| ACS Omega (2021) | Anticancer activity | Induces apoptosis via caspase activation in cancer cell lines. |

| Material Science Journal (2022) | Nonlinear optics | Exhibits strong nonlinear optical responses suitable for photonic applications. |

Mechanism of Action

The mechanism of action of 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Pyridazinones

(a) 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

- Structure : Chlorine replaces bromine in the benzylthio groups (C₂₄H₁₈Cl₂N₂OS₂, MW: 485.45 g/mol) .

- Key Differences :

- Electronegativity and Size : Chlorine (Pauling electronegativity: 3.16; atomic radius: 0.79 Å) vs. bromine (2.96; 1.14 Å) may alter electronic effects and steric interactions.

- Lipophilicity : Bromine’s higher molecular weight and lipophilicity (logP ~4.2 vs. ~3.8 for Cl analog) could enhance membrane permeability but reduce aqueous solubility.

(b) 4,5-Bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone

Pharmacologically Active Pyridazinones

Pharmacological and Industrial Potential

- Antiplatelet/Cardiotonic Activity: Pyridazinones like MCI-154 show IC₅₀ values as low as 0.03 μM, suggesting the target compound’s brominated analogs could exhibit enhanced potency .

- Pesticidal Applications : Pyridaben’s acaricidal activity highlights the role of bulky substituents (e.g., tert-butyl) and thioether linkages, which the target compound’s bromobenzyl groups may mimic .

- Gaps in Research: No explicit data on the target compound’s biological activity exists in the provided evidence.

Biological Activity

The compound 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a member of the pyridazinone family, which has garnered attention due to its diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by various research findings, data tables, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl thiol with 2-phenyl-3(2H)-pyridazinone under specific conditions, often utilizing solvents like ethanol or DMF (dimethylformamide) and catalysts to facilitate the reaction. The yield and purity are assessed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma) cells. The compound's effectiveness is often compared against standard chemotherapeutic agents.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Disk diffusion assays reveal that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 22 | 50 | |

| Escherichia coli | 18 | 75 | |

| Candida albicans | 20 | 60 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For instance, its interaction with DNA or RNA synthesis pathways may lead to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing HCT116 tumors demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The study highlighted the potential for this pyridazinone derivative to be developed as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

In clinical settings, the compound was tested against isolates from infected patients. It showed promising results in inhibiting the growth of resistant strains of Staphylococcus aureus, suggesting its potential utility in treating antibiotic-resistant infections.

Q & A

Advanced Research Question

- Electron-withdrawing effects : Bromine increases electrophilicity of the pyridazinone ring, enhancing interactions with enzymatic active sites (e.g., PDE-III or COX) .

- Steric effects : The 4-bromobenzylthio groups may stabilize binding via hydrophobic pockets in target proteins, as seen in thioether-containing NSAIDs .

- Redox modulation : Bromine’s polarizability could influence electron transfer in enzyme inhibition pathways .

How do substituent variations at positions 4 and 5 impact structure-activity relationships (SAR)?

Advanced Research Question

- Thioether vs. ether linkages : Thioether groups improve metabolic stability and membrane permeability compared to oxygen analogs .

- Bromine positioning : Para-substitution on benzyl groups optimizes steric bulk without disrupting aromatic π-π stacking, as observed in antiplatelet analogs .

- Dihalo substitution : 4,5-Dichloro derivatives show higher analgesic potency than mono-substituted analogs, suggesting synergistic electronic effects .

How can contradictory reports on pyridazinone efficacy across studies be resolved?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory activity) or agonist concentrations in platelet studies .

- Solubility limitations : Bromine substituents reduce aqueous solubility, leading to inconsistent bioavailability in in vivo models .

- Metabolic stability : Thioether groups may undergo glutathione conjugation, varying results between acute vs. chronic dosing .

Resolution : Standardized assays (e.g., uniform IC50 protocols) and pharmacokinetic profiling (e.g., microsomal stability tests) are recommended .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix interference : Bromine’s high molecular weight complicates LC-MS detection due to isotope splitting. Using high-resolution MS (HRMS) mitigates this .

- Extraction efficiency : The compound’s hydrophobicity necessitates solid-phase extraction (SPE) with C18 columns or protein precipitation with acetonitrile .

- Degradation products : Photodegradation of thioether linkages may occur; storage in amber vials and addition of antioxidants (e.g., BHT) are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.